1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine
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Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is a synthetic organic compound that features a thiadiazole ring and a trifluoromethoxybenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Attachment of the Trifluoromethoxybenzoyl Group: The trifluoromethoxybenzoyl group can be introduced via acylation reactions using reagents like trifluoromethoxybenzoyl chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,5-Thiadiazol-3-yl)-4-benzoylpiperazine: Lacks the trifluoromethoxy group, which may affect its chemical reactivity and biological activity.
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4-difluoro-3-methoxybenzoyl)piperazine: Similar structure but with fewer fluorine atoms, potentially altering its properties.
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-13-11(16)8(6-9(15)12(13)17)14(22)21-4-2-20(3-5-21)10-7-18-24-19-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAVYZNPZAZUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)C3=NSN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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